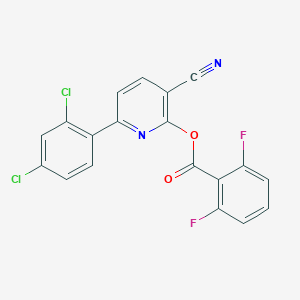

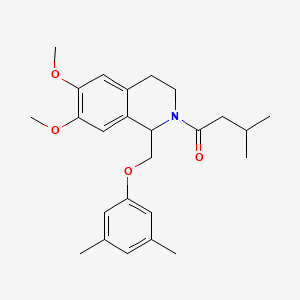

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate, also known as C6DFP-2P, is a synthetic compound with a wide range of applications in scientific research. It has been used in many studies as a fluorescent probe for various biological processes, such as drug delivery and protein-protein interactions. It has also been used to study the structure and function of proteins and other biomolecules. C6DFP-2P is a highly stable compound that is easily synthesized and has a wide range of applications in the laboratory setting.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structure-Activity Relationships

- The compound has been studied in the synthesis and structure-activity relationship (SAR) of human CB1 inverse agonists. A related compound, a 2-(3,4-difluorobenzyloxy)-3-nitrile analog, showed potent and selective properties as an hCB1 inverse agonist, indicating the relevance of such compounds in medicinal chemistry (Meurer et al., 2005).

Photoreactivity and pH Influence

- Research on the photoinitiated reactions of a similar compound, 2,4-pyridinedicarbonitrile, revealed interesting photoreactivity behavior under different pH conditions. This research provides insights into the behavior of related cyano group compounds in varying environments (Caronna, Morrocchi, & Vittimberga, 1990).

Copolymer Synthesis

- Methyl 2-cyano-3-dihalophenyl-2-propenoates, closely related to the compound , have been utilized in the preparation of novel copolymers with styrene. These studies contribute to the development of materials with unique properties such as high glass transition temperatures (Kharas et al., 2000).

Applications in Controlled-Release Herbicides

- Research involving 2,4-dichlorophenoxyacetyl chloride, structurally related to the compound , led to the development of controlled-release herbicides. Such studies indicate potential agricultural applications of similar compounds (Mehltretter et al., 1974).

Inhibitor of Carbonyl Reductase Enzyme

- The compound oximino(2,6-dichlorophenyl)acetonitrile, related to the compound , was found to be a powerful inhibitor of the Carbonyl Reductase enzyme, which is significant in the context of cancer treatment resistance (Amankrah et al., 2021).

Catalytic and Synthetic Applications

- The compound has been involved in studies related to the synthesis of heterocyclic systems, indicating its potential use in the synthesis of complex organic molecules (Kobayashi et al., 2006).

Propiedades

IUPAC Name |

[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8Cl2F2N2O2/c20-11-5-6-12(13(21)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-14(22)2-1-3-15(17)23/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILVRGNFMDTHRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8Cl2F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376525.png)

![3,6-dichloro-N-{1-[4-(dimethylamino)phenyl]propan-2-yl}pyridine-2-carboxamide](/img/structure/B2376526.png)

![5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2376527.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2376535.png)

![2,2-diphenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B2376537.png)

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376543.png)

![Morpholin-4-yl-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B2376546.png)

![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(4-methylmorpholin-2-yl)methyl]but-2-enamide](/img/structure/B2376548.png)